molecular formula C9H15N5O B11730256 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one

2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11730256
M. Wt: 209.25 g/mol
InChI Key: UMFRWVMNNPRGMK-UHFFFAOYSA-N
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Description

2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones with guanidine derivatives.

    Substitution Reactions: Introduction of the piperazine moiety can be done through nucleophilic substitution reactions where a halogenated pyrimidine intermediate reacts with piperazine.

    Amination: The amino group can be introduced through amination reactions using ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.

    Reduction: Reduction reactions could target the pyrimidine ring or the piperazine moiety.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrimidine core can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The piperazine moiety might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyrimidine: Lacks the piperazine moiety.

    6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one: Lacks the amino group.

    2-amino-6-methylpyrimidin-4(3H)-one: Lacks the piperazine moiety.

Uniqueness

The presence of both the amino group and the piperazine moiety in 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one may confer unique biological properties, such as enhanced binding to specific targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

2-amino-4-methyl-5-piperazin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H15N5O/c1-6-7(8(15)13-9(10)12-6)14-4-2-11-3-5-14/h11H,2-5H2,1H3,(H3,10,12,13,15)

InChI Key

UMFRWVMNNPRGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)N2CCNCC2

Origin of Product

United States

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